2-Amino-1-methylcyclopentan-1-ol 2-Amino-1-methylcyclopentan-1-ol
Brand Name: Vulcanchem
CAS No.: 20412-66-2
VCID: VC7957128
InChI: InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3
SMILES: CC1(CCCC1N)O
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol

2-Amino-1-methylcyclopentan-1-ol

CAS No.: 20412-66-2

Cat. No.: VC7957128

Molecular Formula: C6H13NO

Molecular Weight: 115.17 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-methylcyclopentan-1-ol - 20412-66-2

Specification

CAS No. 20412-66-2
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
IUPAC Name 2-amino-1-methylcyclopentan-1-ol
Standard InChI InChI=1S/C6H13NO/c1-6(8)4-2-3-5(6)7/h5,8H,2-4,7H2,1H3
Standard InChI Key KKBCPZUWBKCECT-UHFFFAOYSA-N
SMILES CC1(CCCC1N)O
Canonical SMILES CC1(CCCC1N)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound consists of a cyclopentane ring with three functional groups:

  • A hydroxyl group at position 1

  • A methyl group at position 1

  • An amino group at position 2

This arrangement creates two stereocenters, yielding four possible stereoisomers. The (1R,2R) configuration has been extensively studied for pharmaceutical applications .

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Name(1S,2S)-2-amino-1-methylcyclopentan-1-ol
SMILESC[C@@]1(CCC[C@@H]1N)O
InChI KeyKKBCPZUWBKCECT-WDSKDSINSA-N
XLogP3-AA-0.2
Hydrogen Bond Donors2

The chair-like conformation of the cyclopentane ring influences both reactivity and physical properties, with the methyl group creating significant steric effects .

Physicochemical Properties

Basic Physical Parameters

PropertyValueSource
Molecular Weight115.17–115.18 g/mol
DensityNot reported
Melting PointNot determined
Boiling PointNot determined
AppearanceOily liquid

The compound's liquid state at room temperature and limited volatility (as indicated by XLogP3-AA = -0.2 ) suggest moderate hydrophilicity, making it suitable for aqueous reaction systems.

Spectroscopic Characteristics

While specific spectral data are absent in available literature, analogous cyclopentanol derivatives typically show:

  • ¹H NMR: δ 1.2–1.8 ppm (cyclopentane protons), δ 2.5–3.5 ppm (amine protons)

  • IR: Broad O-H stretch ~3200 cm⁻¹, N-H stretch ~3350 cm⁻¹

Synthetic Methodologies

Continuous Flow Synthesis

Pfizer's advanced manufacturing approach demonstrates a three-step continuous process :

Table 3: Continuous Synthesis Parameters

StepProcessKey Features
1EpoxidationHybrid PFR/CSTR system controls exotherm
2Epoxide ring-openingThin-film distillation for product isolation
3Catalytic hydrogenationTrickle bed reactor with Pd/C catalyst

This method achieves >99% enantiomeric excess while reducing cycle time by 40% compared to batch processes .

Laboratory-Scale Synthesis

A typical pathway involves:

  • Starting Material: (1R,2R)-2-amino-cyclopentanecarboxylic acid

  • Protection: Amino group protection using ethyl chloroacetate

  • Esterification: Methanol/K₂CO₃ system at ambient conditions

  • Deprotection: Sequential KOH/HCl treatment

GHS CodeRisk StatementPrecautionary Measures
H302Harmful if swallowedUse personal protective equipment
H315Causes skin irritationImplement chemical-resistant gloves
H318Causes serious eye damageEmploy face shield/eye wash station
H335May cause respiratory irritationEnsure adequate ventilation

Industrial handling requires temperature-controlled storage (4°C ) and inert atmosphere packaging for oxygen-sensitive batches .

Future Research Directions

  • Process Optimization: Developing heterogeneous catalysts for hydrogenation steps

  • Applications Expansion: Exploring use in agrochemicals and advanced materials

  • Analytical Development: Establishing standardized QC protocols for enantiomeric purity

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